molecular formula C18H31FO15 B10778561 Deoxy-2-fluoro-B-D-cellotrioside

Deoxy-2-fluoro-B-D-cellotrioside

Cat. No.: B10778561
M. Wt: 506.4 g/mol
InChI Key: BZNXZJAUEMJQJB-QSCMNUSVSA-N
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Description

Deoxy-2-fluoro-beta-D-cellotrioside is a synthetic oligosaccharide composed of three glucose units linked by glycosidic bonds, with a fluorine atom replacing a hydroxyl group at the second carbon of one of the glucose units. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deoxy-2-fluoro-beta-D-cellotrioside typically involves the selective fluorination of a precursor oligosaccharide. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis and at low temperatures to control the reaction rate .

Industrial Production Methods: Industrial production of Deoxy-2-fluoro-beta-D-cellotrioside involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Deoxy-2-fluoro-beta-D-cellotrioside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Deoxy-2-fluoro-beta-D-cellotrioside involves its interaction with carbohydrate-processing enzymes. The fluorine atom at the second carbon creates a steric hindrance and electronic effects that inhibit the enzyme’s activity. This inhibition can disrupt various biological processes, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Uniqueness: Deoxy-2-fluoro-beta-D-cellotrioside is unique due to its specific structure, which combines the properties of fluorinated carbohydrates with the characteristics of oligosaccharides. This combination allows it to interact with a broader range of enzymes and biological targets compared to other similar compounds .

Properties

Molecular Formula

C18H31FO15

Molecular Weight

506.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4S,5R,6S)-5-fluoro-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H31FO15/c19-7-9(24)14(5(2-21)30-16(7)29)33-18-13(28)11(26)15(6(3-22)32-18)34-17-12(27)10(25)8(23)4(1-20)31-17/h4-18,20-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16+,17+,18+/m1/s1

InChI Key

BZNXZJAUEMJQJB-QSCMNUSVSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)F)O)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)F)O)CO)CO)O)O)O)O

Origin of Product

United States

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